Ethyl 2-(3,4-dichloroanilino)acetate

Overview

Description

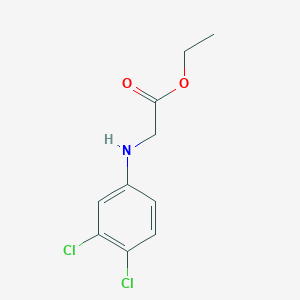

Ethyl 2-(3,4-dichloroanilino)acetate is a chemical compound with the molecular formula C10H11Cl2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichloroanilino)acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichloroanilino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,4-dichloroanilino)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichloroanilino)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dichloroanilino)acetate is unique due to its ethyl ester group, which imparts different chemical reactivity and biological activity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(3,4-dichloroanilino)acetate is a compound that has garnered attention due to its potential biological activities, particularly in agricultural applications and microbial interactions. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

This compound is derived from 3,4-dichloroaniline, a compound known for its diverse biological properties. The synthesis of this compound typically involves acylation reactions where 3,4-dichloroaniline reacts with ethyl acetate in the presence of coupling agents such as TBTU (O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like N,N-diisopropylethylamine (DIPEA) .

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of compounds related to 3,4-dichloroaniline. For instance, bioassays conducted against various arthropod pests such as Chaetosiphon fragaefolii and Drosophila suzukii demonstrated mortality rates ranging from 20% to 80% when treated with derivatives of 3,4-dichloroaniline . These findings suggest that this compound may exhibit similar insecticidal activity.

Microbial Degradation

The compound has also been studied for its interaction with microbial communities. A study involving anaerobic enrichment cultures showed that strains capable of degrading 3,4-dichloroaniline were isolated after prolonged exposure to the compound. After 12 months , these cultures demonstrated an ability to transform over 80% of the initial concentration of 3,4-dichloroaniline within five days . This indicates not only the persistence of the compound in environmental settings but also its potential for bioremediation applications.

Case Study 1: Insecticidal Efficacy

In a controlled experiment, various formulations containing this compound were tested against strawberry pests. The results indicated that formulations with higher concentrations of fatty acid derivatives exhibited enhanced mortality rates compared to those with lower concentrations. The best-performing formulation achieved an average mortality rate of 80% against target pests .

Case Study 2: Microbial Transformation

A significant case study focused on the microbial degradation of this compound showed that after adaptation periods, specific microbial strains could effectively reduce the concentration of this compound in anaerobic conditions. The degradation pathway was monitored using HPLC analysis, which confirmed a nearly complete breakdown after 20 days in adapted cultures .

Research Findings

Research findings indicate that this compound exhibits promising biological activity:

- Insecticidal Activity : Demonstrated efficacy against various agricultural pests.

- Microbial Degradation : Effective transformation by anaerobic bacteria suggests potential for bioremediation.

- Environmental Impact : Studies indicate modifications to enhance degradation rates could lead to environmentally friendly agrochemical applications .

Properties

IUPAC Name |

ethyl 2-(3,4-dichloroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYQNTBOBNJCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.